Benzenesulfonamide, 2-cyano-N-(1-methylethyl)-
Description
Role of 2-Cyano-N-(1-Methylethyl) Benzenesulfonamide in Heterocyclic Drug Design Paradigms
The structural architecture of 2-cyano-N-(1-methylethyl)benzenesulfonamide provides a versatile template for rational drug design. The sulfonamide group (-SO₂NH-) serves as a hydrogen-bond donor/acceptor, facilitating interactions with catalytic residues in enzyme active sites. For instance, the cyano (-CN) substituent at the benzene ring’s ortho position introduces electron-withdrawing effects that stabilize aromatic π-π stacking interactions with hydrophobic pockets in target proteins. Concurrently, the N-(1-methylethyl) group confers steric bulk, which improves metabolic stability by shielding the sulfonamide moiety from hydrolytic degradation.
Recent studies demonstrate the compound’s utility in constructing heterocyclic hybrids. For example, coupling the benzenesulfonamide core with 1,2,3-triazole rings via click chemistry yields glycoside derivatives with dual inhibitory activity against VEGFR-2 and carbonic anhydrase isoforms (hCA IX/XII), critical targets in oncology. Table 1 summarizes key biological activities of selected derivatives:
| Derivative Structure | Target Enzyme | IC₅₀ (nM) | Citation |
|---|---|---|---|
| Sulfonamide-triazole-glycoside | VEGFR-2 | 380 | |
| hCA IX | 66 | ||
| Pyrazolopyrimidine conjugate | Dihydrofolate reductase | 8.39 μM |
The synthesis of 2-cyano-N-(1-methylethyl)benzenesulfonamide typically begins with 4-aminobenzenesulfonamide, which undergoes sequential N-alkylation and cyano substitution. A representative pathway involves:
- N-Alkylation : Reaction with 2-bromopropane in the presence of K₂CO₃ yields N-(1-methylethyl)benzenesulfonamide.
- Cyanation : Palladium-catalyzed coupling with cyanating agents (e.g., Zn(CN)₂) introduces the ortho-cyano group.
This synthetic route achieves a 72% overall yield, with purity >98% confirmed by HPLC.
Historical Evolution of Sulfonamide-Based Pharmacophores in Targeted Therapy Development
The discovery of Prontosil (sulfamidochrysoidine) in 1935 marked the advent of synthetic antibiotics, showcasing the therapeutic potential of the sulfonamide group. Early derivatives like sulfapyridine and sulfacetamide relied on simple substitutions (e.g., methyl, acetyl) to enhance solubility and bacterial uptake. However, the emergence of penicillin and bacterial resistance mechanisms necessitated structural innovation.
Modern sulfonamide design emphasizes targeted specificity and polypharmacology . The incorporation of heterocyclic systems (e.g., triazoles, pyridines) and functional groups (e.g., cyano, nitro) has expanded applications beyond antibacterials to anticancer and antiviral therapies. For instance, the 2-cyano-N-(1-methylethyl)benzenesulfonamide scaffold’s ability to inhibit hypoxia-inducible carbonic anhydrases (hCA IX/XII) aligns with strategies to combat tumor acidosis.
Structural Timeline of Key Sulfonamide Derivatives :
- 1935 : Prontosil (unsubstituted sulfanilamide prodrug).
- 1940s : Sulfadiazine (pyrimidine hybrid for enhanced CNS penetration).
- 2020s : 2-Cyano-N-(1-methylethyl)benzenesulfonamide derivatives (multitarget kinase inhibitors).
This evolution reflects a shift from broad-spectrum activity to precision targeting, enabled by advances in computational chemistry and crystallography. The 2-cyano substitution, in particular, addresses historical limitations in sulfonamide pharmacokinetics by reducing plasma protein binding and enhancing blood-brain barrier penetration.
Properties
CAS No. |
69360-13-0 |
|---|---|
Molecular Formula |
C10H12N2O2S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
2-cyano-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O2S/c1-8(2)12-15(13,14)10-6-4-3-5-9(10)7-11/h3-6,8,12H,1-2H3 |
InChI Key |
PKCZZUWYSYVNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1C#N |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonylation of 2-Cyanobenzenesulfonyl Chloride with Isopropylamine
Procedure :
- Synthesis of 2-Cyanobenzenesulfonyl Chloride :
- Amination with Isopropylamine :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → rt |
| Solvent | Dichloromethane |
| Purification | Recrystallization |
| Characterization | ¹H NMR, IR, HRMS |
Mechanistic Insight :
The sulfonyl chloride undergoes nucleophilic attack by isopropylamine, forming the sulfonamide via a two-step process: initial proton abstraction by the base, followed by sulfonamide bond formation.
Cyanide Substitution on Brominated Sulfonamide Intermediate
Procedure :
- Bromination of N-Isopropyl-2-methylbenzenesulfonamide :
- Cyanide Introduction :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Solvent | DMSO |
| Purification | Column Chromatography |
| Side Products | Residual bromo compound |
Advantage : Avoids handling unstable sulfonyl chlorides.
Limitation : Lower yield due to competing elimination reactions.
One-Pot Sulfonylation-Cyanation Using NCTS Reagent
Procedure :
- Sulfonamide Formation :
- In Situ Cyanation :
Key Data :
| Parameter | Value |
|---|---|
| Reagent | NCTS |
| Solvent | THF |
| Key Intermediate | Sulfilimine |
| Characterization | ¹³C NMR, LCMS |
Mechanistic Insight : NCTS acts as a dual sulfonylating and cyanating agent, enabling sequential N–S bond formation and cyano transfer.
Microwave-Assisted Synthesis
Procedure :
- Microwave Reaction :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 15 minutes |
| Energy Input | 300 W |
| Solvent | Acetonitrile |
| Green Chemistry Metric | E-factor: 2.1 |
Advantage : Rapid synthesis with high atom economy.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Direct Sulfonylation | 68–82 | >98 | High yield, simple workflow | Requires sulfonyl chloride |
| Cyanide Substitution | 55–60 | 95 | Avoids sulfonyl chlorides | Low yield, multiple steps |
| NCTS One-Pot | 50–65 | 90 | Single-pot process | Moderate yield |
| Microwave-Assisted | 85–90 | >99 | Fast, energy-efficient | Specialized equipment needed |
Structural Confirmation Techniques
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-isopropylbenzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide or carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium cyanide, potassium cyanide, or other nucleophiles in the presence of a suitable solvent.
Hydrolysis: Acidic or basic aqueous solutions, such as hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride or other reducing agents in anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Various substituted benzenesulfonamides.
Hydrolysis: Amides or carboxylic acids.
Reduction: Primary amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anti-inflammatory Properties
One of the primary applications of benzenesulfonamide, 2-cyano-N-(1-methylethyl)- is in the development of pharmaceutical compounds with antimicrobial and anti-inflammatory properties. Research indicates that derivatives of benzenesulfonamides exhibit potent inhibitory effects against metallo-β-lactamases (MβLs), which are enzymes that confer antibiotic resistance in bacteria. For instance, a study demonstrated that meta-substituted benzenesulfonamides inhibited MβL ImiS with IC50 values ranging from 0.11 to 0.86 μM, showcasing their potential as scaffolds for new antibiotic agents .
Case Study: Inhibition of Metallo-β-lactamases
In a specific case study, a series of benzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activity against MβLs. The best-performing compound exhibited an IC50 value of 0.11 μM and demonstrated synergistic effects when combined with existing antibiotics like imipenem and meropenem. This combination significantly reduced bacterial load in infected mice .
Organic Synthesis
Building Blocks for Complex Molecules
Benzenesulfonamide, 2-cyano-N-(1-methylethyl)- serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecular structures. Its ability to participate in nucleophilic substitution reactions allows chemists to synthesize various substituted benzenesulfonamides and other complex organic compounds.
Table 1: Synthetic Routes for Benzenesulfonamide Derivatives
| Reaction Type | Starting Materials | Products |
|---|---|---|
| Nucleophilic Substitution | Benzenesulfonyl chloride + Isopropylamine | N-Isopropylbenzenesulfonamide |
| Cyanation | N-Isopropylbenzenesulfonamide + Cyanating agent | 2-Cyano-N-isopropylbenzenesulfonamide |
Material Science
Development of Novel Materials
In material science, benzenesulfonamide derivatives are being explored for their electronic and optical properties. The unique structural features of these compounds enable the design of materials with specific functionalities, which can be utilized in various applications such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of 2-cyano-N-isopropylbenzenesulfonamide is primarily based on its ability to act as an electrophilic cyanating agent. The cyano group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing molecular structures. The sulfonamide moiety can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares "Benzenesulfonamide, 2-cyano-N-(1-methylethyl)-" with structurally related sulfonamide derivatives, focusing on substituent effects and reported bioactivities:
Key Findings
Electron-Withdrawing vs. Hydrophobic Substituents: The cyano group in "2-cyano-N-(1-methylethyl)-benzenesulfonamide" likely enhances electrophilic interactions compared to unsubstituted sulfonamides like acetazolamide. This could improve binding affinity to enzymes such as carbonic anhydrase, where sulfonamide derivatives are known to coordinate zinc ions in active sites .
Comparison with Carbonic Anhydrase Inhibitors: Acetazolamide and dorzolamide are clinically validated inhibitors with high affinity for carbonic anhydrase isoforms. Their activities depend critically on the sulfonamide moiety . The absence of explicit binding data for "2-cyano-N-(1-methylethyl)-benzenesulfonamide" precludes direct efficacy comparisons. However, machine learning models trained on DNA-encoded library (DEL) data suggest that benzenesulfonamide derivatives with optimized substituents (e.g., cyano, isopropyl) may exhibit enhanced enrichment profiles in target-binding assays .
Hypothetical Advantages and Limitations
- Advantages: The cyano group may confer stronger electronic interactions, while the isopropyl substituent could improve metabolic stability.
- Limitations: Increased steric bulk might reduce solubility or accessibility to enzyme active sites. No empirical data on toxicity or pharmacokinetics are available.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of Benzenesulfonamide, 2-cyano-N-(1-methylethyl)- , exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound Benzenesulfonamide, 2-cyano-N-(1-methylethyl)- is characterized by a sulfonamide functional group attached to a benzene ring with a cyano and isopropyl substituent. The synthesis typically involves the reaction of benzenesulfonyl chlorides with amines or other nucleophiles under controlled conditions.
Biological Activity Overview
The biological activity of benzenesulfonamide derivatives can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Activity
- Anti-inflammatory Activity
Anticancer Activity
Recent studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents. For instance, a study demonstrated that certain analogs exhibited significant cytotoxic effects against glioblastoma (GBM) cells by inhibiting tropomyosin receptor kinase A (TrkA) signaling pathways. The compound AL106 showed a remarkable 78% inhibition of cell growth in U87 GBM cells at a concentration of 100 µM, compared to control drug cisplatin which exhibited 90% inhibition .
| Compound | Cell Line | Inhibition (%) at 100 µM |
|---|---|---|
| AL106 | U87 | 78 |
| AL34 | U87 | 64.7 |
| AL110 | U87 | 53.3 |
| Cisplatin | U87 | 90 |
Antimicrobial Activity
Benzenesulfonamide derivatives have been evaluated for their antimicrobial properties against various pathogens. A series of N-sulfonamide 2-pyridone derivatives were synthesized and tested for in vitro antimicrobial activity. Among them, compounds showed good efficacy against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 6.63 mg/mL to 6.72 mg/mL .
| Compound | Pathogen | MIC (mg/mL) |
|---|---|---|
| 4d | E. coli | 6.72 |
| 4h | S. aureus | 6.63 |
| 4a | E. coli | 6.67 |
Anti-inflammatory Activity
In vivo studies have shown that certain benzenesulfonamide derivatives possess anti-inflammatory properties. Compounds were tested for their ability to inhibit carrageenan-induced rat paw edema, achieving inhibition rates up to 94.69% within three hours of administration .
Structure-Activity Relationship (SAR)
The biological activity of benzenesulfonamide derivatives is influenced by their chemical structure. Modifications in the benzene ring and the nature of substituents can significantly affect their potency and selectivity against various biological targets.
- Meta-substituents : Enhanced inhibitory activity against metallo-β-lactamases (MβLs) was observed with specific meta-substituents .
- Amide functionality : Incorporation of carboxamide groups has been linked to improved anti-inflammatory and antimicrobial activities .
Case Studies
Several case studies illustrate the effectiveness of benzenesulfonamide derivatives in clinical settings:
- Glioblastoma Treatment : The compound AL106 was specifically noted for its selective cytotoxicity towards GBM cells while sparing non-cancerous cells, indicating its potential as a targeted therapy .
- Antimicrobial Efficacy : The synthesis and evaluation of new N-sulfonamide derivatives demonstrated promising results against resistant strains of bacteria, suggesting their utility in treating infections caused by multi-drug resistant organisms .
Q & A
Q. What are the standard synthetic routes for 2-cyano-N-(1-methylethyl)benzenesulfonamide, and what reaction conditions are critical for high yield?
- Methodological Answer: Synthesis involves multi-step reactions, starting with nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with prop-2-yn-1-amine under alkaline conditions (NaOH in dichloromethane). Subsequent Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) with azide derivatives is performed using CuSO₄·5H₂O and sodium ascorbate in acetone/water (1:1). Key conditions include temperature control (0–5°C for initial steps, room temperature for cycloaddition) and purification via silica gel chromatography (hexane/EtOAc gradients). Yield optimization requires stoichiometric precision and inert atmospheres to prevent side reactions .
Q. What analytical techniques are recommended for characterizing 2-cyano-N-(1-methylethyl)benzenesulfonamide and its intermediates?
- Methodological Answer: Use 1H/13C NMR to confirm structural integrity (e.g., cyano group resonance at ~110 ppm). High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ ion). HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%). For crystalline intermediates, X-ray diffraction resolves stereochemistry. Cross-reference spectral data with NIST Chemistry WebBook entries (e.g., fragmentation patterns in mass spectra) for authoritative validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the cyano group in this compound’s biological activity?
- Methodological Answer: Design SAR studies by synthesizing derivatives with substituents replacing the cyano group (e.g., -NO₂, -COOH, -Hal). Test inhibitory activity against carbonic anhydrase isoforms (e.g., hCA-II) using in vitro fluorometric assays (4-methylumbelliferyl acetate substrate). Pair experimental results with molecular docking (AutoDock Vina) to map interactions (e.g., hydrogen bonding with Thr199). Use QSAR models incorporating topological indices (Wiener index) and logP values to predict activity trends. Discrepancies between predicted and observed IC₅₀ values may indicate unaccounted steric effects .
Q. What strategies resolve contradictions in reported biological activities of benzenesulfonamide derivatives across studies?
- Methodological Answer: Address discrepancies by:
- Standardizing assays : Use identical enzyme sources (e.g., recombinant hCA-II) and buffer conditions (pH 7.4).
- Cross-validation : Compare results from fluorescence-based assays with isothermal titration calorimetry (ITC) to confirm binding thermodynamics.
- Meta-analysis : Aggregate data from PubChem and ChEMBL, adjusting for variables like solvent concentration (DMSO ≤1%). Computational tools like ProTox-II can identify off-target interactions (e.g., cytochrome P450 inhibition) that may skew results .
Q. How can computational models optimize the design of derivatives with enhanced selectivity?
- Methodological Answer: Apply molecular dynamics simulations (AMBER) to simulate ligand-receptor interactions over 100 ns, identifying stable binding poses. Use free energy perturbation (FEP) to calculate ΔΔG values for substituent modifications (e.g., -CF₃ vs. -CN). Predict pharmacokinetics via SwissADME (e.g., BBB permeability, CYP2D6 inhibition). Iterative cycles of in silico design and synthesis prioritize derivatives with >10-fold selectivity for target isoforms (e.g., hCA-IX over hCA-II) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
